Evidence of Critical N-Methylation on Lipophilicity and Permeability
The N-methyl group on the imidazole ring is a critical determinant of lipophilicity. The target compound has a computed XLogP3 of -0.5 [1]. In contrast, the des-methyl analog, (1H-imidazol-2-yl)(piperidin-4-yl)methanol, has a computed XLogP3 of -1.1 [2]. This represents a +0.6 log unit shift, a very significant increase in lipophilicity that can strongly influence membrane permeability and blood-brain barrier penetration potential, a key consideration in CNS drug discovery programs.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.5 |
| Comparator Or Baseline | (1H-imidazol-2-yl)(piperidin-4-yl)methanol (des-methyl analog): -1.1 |
| Quantified Difference | +0.6 log units (almost 4x increase in octanol/water partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
For projects optimizing CNS drug properties, the ~+0.6 log unit shift in XLogP achieved by N-methylation can be the decisive factor between a lead compound and its inactive des-methyl analog, directly justifying the procurement of the methylated version.
- [1] PubChem. (2025). Compound Summary for CID 44721319, (1-methyl-1H-imidazol-2-yl)(piperidin-4-yl)methanol. National Library of Medicine. View Source
- [2] PubChem. (2025). Compound Summary for CID 1785022287, 1H-imidazol-2-yl(piperidin-4-yl)methanol. National Library of Medicine. View Source
